AZ5104 is a key active metabolite of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [, , , , , , , , , , , , , , , ]. While originating as a metabolite, AZ5104 displays its own distinct biological activities and pharmacological properties, making it a subject of independent scientific research interest. It exhibits inhibitory activity against various kinases, including EGFR, and plays a significant role in understanding the pharmacokinetic and pharmacodynamic properties of osimertinib [, , , , , , , , , , , , , , , ].
The synthesis of AZ-5104 typically involves the metabolic conversion of osimertinib. This process can be facilitated through enzymatic pathways that lead to N-demethylation, resulting in the formation of AZ-5104. The compound retains a Michael acceptor structure, which is crucial for its binding affinity to the target receptor .
The synthesis process may involve various organic chemistry techniques such as chromatography for purification and spectroscopic methods for characterization. The identification of AZ-5104 as a metabolite also includes analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
AZ-5104 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the EGFR. The structural formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, contributing to its pharmacological properties.
The molecular weight of AZ-5104 is approximately 400.5 g/mol. Its structural attributes allow it to fit into the binding site of EGFR effectively, thereby inhibiting its activity. Detailed structural data can be obtained through crystallography studies or computational modeling approaches .
AZ-5104 undergoes various chemical reactions pertinent to its function as an EGFR inhibitor. Primarily, it forms covalent bonds with cysteine residues in the active site of the receptor, leading to irreversible inhibition.
The reactivity of AZ-5104 can be studied through kinetic assays that measure how effectively it inhibits EGFR phosphorylation in vitro. These assays often involve comparing the compound's efficacy against different mutant forms of EGFR to determine its selectivity and potency .
AZ-5104 functions by irreversibly binding to the active site of the EGFR, preventing downstream signaling that promotes tumor cell proliferation and survival. This mechanism is particularly effective against cells harboring specific mutations (e.g., T790M) that confer resistance to first-generation EGFR inhibitors.
Studies have demonstrated that AZ-5104 significantly reduces phosphorylated EGFR levels in treated cells, correlating with decreased tumor growth in xenograft models. The pharmacodynamics involve a slow recovery rate of pEGFR after treatment cessation, indicating sustained therapeutic effects from intermittent dosing regimens .
AZ-5104 typically appears as a solid at room temperature with a melting point that can vary based on purity and formulation. Its solubility profile suggests it is moderately soluble in organic solvents but may have limited aqueous solubility.
Chemically, AZ-5104 exhibits characteristics typical of small molecule inhibitors, including stability under physiological conditions and reactivity towards nucleophilic sites on proteins. Its log P value indicates moderate lipophilicity, which aids in cellular uptake.
AZ-5104 is primarily utilized in research settings focused on cancer therapeutics. Its role as an EGFR inhibitor makes it a valuable tool for studying resistance mechanisms in NSCLC and developing new treatment strategies. Additionally, ongoing research aims to explore its potential in combination therapies or as a lead compound for novel drug development targeting other malignancies associated with aberrant EGFR signaling .
AZ-5104 (chemical name: N-{5-[(4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)acrylamide) is a small-molecule tyrosine kinase inhibitor with the empirical formula C₂₇H₃₁N₇O₂ and a molecular weight of 485.58 g/mol [1] [5]. Its CAS registry number is 1421373-98-9. The compound features a core mono-anilino-pyrimidine scaffold distinct from other third-generation EGFR inhibitors like CO-1686 or WZ4002. Key structural elements include:
Spectroscopic data confirm its irreversible binding mechanism via Michael addition to C797, validated through mass spectrometry of chymotrypsin-digested recombinant EGFR [4]. AZ-5104 appears as an off-white to yellow solid with moderate solubility in organic solvents (e.g., ≥28 mg/mL in DMSO) but low aqueous solubility [1] [10]. Predicted physicochemical properties include a density of 1.267 g/cm³ and pKa of 12.68, consistent with its basic nature [5].
Table 1: Molecular Properties of AZ-5104
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₁N₇O₂ |
Molecular Weight | 485.58 g/mol |
CAS Number | 1421373-98-9 |
SMILES | C=CC(NC₁=CC(NC₂=NC=CC(C₃=CNC₄=C₃C=CC=C₄)=N₂)=C(OC)C=C₁N(CCN(C)C)C)=O |
InChIKey | UZLAYPFZRXKZCP-UHFFFAOYSA-N |
Melting Point | 158–160°C |
Solubility (DMSO) | ≥28 mg/mL (57.66 mM) |
AZ-5104 is the primary demethylated metabolite of osimertinib (AZD9291), generated via hepatic cytochrome P450 (CYP) 3A4/5-mediated oxidation [7] [9]. In vivo studies show it accounts for ~10% of systemic exposure in humans and up to 33% in murine plasma 3 hours post-osimertinib administration [4] [10]. Unlike the minor metabolite AZ7550, AZ-5104 exhibits significant pharmacological activity, contributing to osimertinib’s overall efficacy and safety profile [8] [9].
Pharmacokinetic studies using dried blood spot (DBS) assays reveal AZ-5104 maintains prolonged stability at room temperature (10 days) compared to osimertinib, facilitating reliable therapeutic drug monitoring [8]. Its formation is minimally affected by ethnicity, body weight, or serum albumin levels, though CYP3A polymorphisms may influence interpatient variability [9]. ABC transporter proteins (ABCB1/ABCG2) restrict its brain penetration, reducing accumulation in CNS metastases—a limitation not observed with osimertinib [3] [7].
Table 2: Pharmacokinetic Comparison of Osimertinib and Metabolites
Parameter | Osimertinib | AZ-5104 | AZ7550 |
---|---|---|---|
Relative Exposure | 100% | ~10% | ~10% |
CYP Isoform | N/A | CYP3A4/5 | CYP3A4/5 |
Brain Penetration | Moderate | ABCB1/ABCG2-restricted | Low |
Plasma Stability | Moderate | High (DBS) | Moderate |
Potency Against EGFR Mutants
AZ-5104 demonstrates enhanced potency against key EGFR mutants compared to osimertinib:
This increased activity stems from AZ-5104’s stronger suppression of EGFR phosphorylation in cell lines (e.g., PC-9, H1975) and superior tumor regression in transgenic mouse models at 5 mg/kg/day [4] [10]. However, its narrower selectivity margin for wild-type EGFR may amplify off-target effects like rash or diarrhea [4] [9].
Kinase Selectivity and Off-Target Effects
While osimertinib targets >60 kinases at 1 μM, AZ-5104 inhibits fewer off-target kinases but shows notable activity against:
Impact on Tumor Regression
In murine xenograft models of NSCLC, AZ-5104 achieves comparable tumor shrinkage to osimertinib at equivalent doses, confirming its therapeutic relevance [4] [6]. However, ABCB1/ABCG2-mediated efflux limits its brain accumulation, potentially reducing efficacy against intracranial metastases unless co-administered with transporter inhibitors [3] [7].
Table 3: Pharmacodynamic Comparison of AZ-5104 and Osimertinib
Parameter | AZ-5104 | Osimertinib |
---|---|---|
EGFRL858R/T790M IC₅₀ | 1 nM | 12 nM |
Wild-type EGFR IC₅₀ | 25 nM | 184 nM |
ErbB4 Inhibition (IC₅₀) | 7 nM | >100 nM |
ABC Transporter Interaction | Substrate (ABCB1/ABCG2) | Weak substrate |
Tumor Regression (5 mg/kg/day) | Yes (C/L858R mice) | Yes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7